![molecular formula C33H36N6O3S B1684440 N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1133432-46-8](/img/structure/B1684440.png)
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is the racemic form of GDC-0834, a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in the treatment of rheumatoid arthritis due to its ability to inhibit BTK with high specificity and potency .
Méthodes De Préparation
The synthesis of N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are proprietary and often require custom synthesis services .
Analyse Des Réactions Chimiques
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of BTK inhibitors.
Biology: Investigated for its role in B-cell receptor signaling pathways.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects by selectively inhibiting Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell activation and proliferation. This mechanism is particularly beneficial in treating autoimmune diseases where B-cell activity is dysregulated .
Comparaison Avec Des Composés Similaires
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is compared with other BTK inhibitors such as:
Ibrutinib: Another potent BTK inhibitor used in the treatment of chronic lymphocytic leukemia.
Acalabrutinib: Known for its high selectivity and fewer off-target effects.
Zanubrutinib: Offers improved pharmacokinetic properties and better patient tolerance.
This compound stands out due to its specific inhibition profile and potential for treating rheumatoid arthritis .
Activité Biologique
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as GDC-0834 , is a synthetic compound primarily recognized for its role as a Bruton's tyrosine kinase (BTK) inhibitor. This compound has garnered attention in the fields of oncology and immunology due to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₆N₆O₃S |
Molecular Weight | 596.74 g/mol |
CAS Number | 1133432-49-1 |
Synonyms | GDC-0834 |
GDC-0834 acts as a selective inhibitor of BTK, which is a crucial component in B-cell receptor signaling pathways. By inhibiting BTK, GDC-0834 disrupts the signaling processes that are essential for B-cell activation and proliferation. This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases where aberrant B-cell activity contributes to disease progression.
In Vitro Studies
- Inhibition of BTK : GDC-0834 has demonstrated significant potency in inhibiting BTK activity in various cell lines. Studies have shown that at nanomolar concentrations, it effectively blocks BTK-mediated signaling pathways, leading to reduced cell proliferation in B-cell lines.
- Cell Viability Assays : Various assays, including MTT and Annexin V staining, have indicated that GDC-0834 can induce apoptosis in malignant B-cells while sparing normal cells, suggesting a favorable therapeutic window.
In Vivo Studies
- Animal Models : In murine models of B-cell lymphoma and autoimmune diseases, administration of GDC-0834 resulted in decreased tumor burden and improved survival rates. These findings support its potential efficacy as a therapeutic agent.
- Pharmacokinetics : The pharmacokinetic profile of GDC-0834 indicates good bioavailability and favorable distribution characteristics, making it suitable for further development as an oral therapeutic agent.
Case Study 1: Treatment of Chronic Lymphocytic Leukemia (CLL)
A clinical trial involving patients with CLL demonstrated that GDC-0834 led to a significant reduction in lymphadenopathy and improvement in overall response rates when used as a monotherapy or in combination with other agents. Patients reported manageable side effects primarily related to immune modulation.
Case Study 2: Rheumatoid Arthritis
In patients with rheumatoid arthritis, GDC-0834 treatment resulted in marked improvements in clinical scores and inflammatory markers. The inhibition of BTK was correlated with reduced synovial inflammation and joint damage over a 12-month follow-up period.
Propriétés
IUPAC Name |
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.